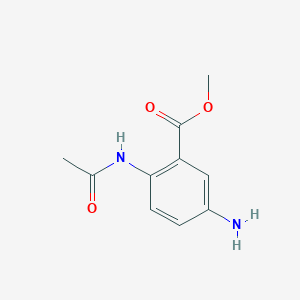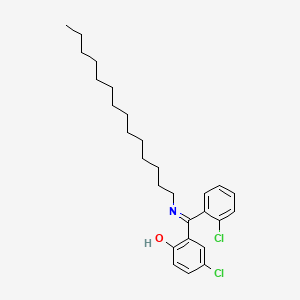
Methyl 5-hydroxy-3-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-3-oxooctanoate is an organic compound with the molecular formula C9H16O4. It is a derivative of octanoic acid, featuring a hydroxyl group at the fifth carbon and a keto group at the third carbon. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-3-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another synthetic route involves the oxidation of methyl 5-hydroxy-3-octenoate using an oxidizing agent like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. Additionally, purification techniques like distillation and crystallization are used to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Methyl 3,5-dioxooctanoate.
Reduction: Methyl 5-hydroxy-3-hydroxyoctanoate.
Substitution: Methyl 5-chloro-3-oxooctanoate, methyl 5-bromo-3-oxooctanoate.
Applications De Recherche Scientifique
Methyl 5-hydroxy-3-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxy-3-oxooctanoate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic processes, making it a valuable compound for studying biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 5-hydroxy-3-oxooctanoate can be compared with other similar compounds such as:
Methyl 3-oxooctanoate: Lacks the hydroxyl group at the fifth carbon, resulting in different reactivity and applications.
Methyl 5-hydroxy-3-octenoate:
Methyl 5-hydroxy-3-oxononanoate: Has an additional carbon in the chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
84465-71-4 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 5-hydroxy-3-oxooctanoate |
InChI |
InChI=1S/C9H16O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h7,10H,3-6H2,1-2H3 |
Clé InChI |
OUHUZAIGFSTJPH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)
![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)


